An In-Depth Technical Guide to the Core Chemical Properties and Structure of Lithium Salicylate
An In-Depth Technical Guide to the Core Chemical Properties and Structure of Lithium Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of lithium salicylate (B1505791). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of key biological pathways associated with this compound.
Chemical and Physical Properties
Lithium salicylate, the lithium salt of salicylic (B10762653) acid, is a white crystalline powder.[1] It is known for its hygroscopic nature, readily absorbing moisture from the air.[2] The compound is thermally stable but will decompose at very high temperatures.[3] Key quantitative properties of lithium salicylate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅LiO₃ | [1][4][5] |
| Molecular Weight | 144.05 g/mol | [6][7][8] |
| Melting Point | >350 °C (decomposes) | [6][9] |
| Boiling Point | Data not available | |
| Solubility in Water | Soluble | [2][5][6][9] |
| Solubility in Organic Solvents | Slightly soluble in ethanol (B145695), limited in non-polar organic solvents | [2][3] |
| pKa (of parent Salicylic Acid) | 2.97 | [2] |
| Appearance | White crystalline powder | [1] |
Chemical Structure and Identification
The structural identity of lithium salicylate is well-defined. It consists of a lithium cation (Li⁺) ionically bonded to the carboxylate of the salicylate anion. The salicylate anion itself is a benzene (B151609) ring substituted with a hydroxyl group and a carboxylate group in the ortho position.
| Identifier | Value | Reference(s) |
| IUPAC Name | lithium 2-hydroxybenzoate | [4][5] |
| SMILES String | [Li+].C1=CC=C(C(=C1)C(=O)[O-])O | [4][5] |
| InChI Key | PSBOOKLOXQFNPZ-UHFFFAOYSA-M | [4][5][6] |
| CAS Number | 552-38-5 | [1][4] |
Crystal Structure
The crystal structure of lithium salicylate monohydrate has been determined to be a layer structure. In this configuration, alternating helices of hydrated lithium cations are bridged by the carboxylate groups of the salicylate anions.
Experimental Protocols
Synthesis of Lithium Salicylate
Objective: To synthesize lithium salicylate via neutralization of salicylic acid with lithium hydroxide (B78521).
Materials:
-
Salicylic acid (C₇H₆O₃)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Round-bottom flask
-
Condenser
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Buchner funnel and filter paper
-
Crystallizing dish
-
Drying oven
Methodology:
-
Dissolution: In a round-bottom flask, dissolve a known molar amount of salicylic acid in a minimal amount of ethanol with gentle warming and stirring.
-
Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve an equimolar amount of lithium hydroxide monohydrate in deionized water.
-
Neutralization: Slowly add the lithium hydroxide solution to the salicylic acid solution while stirring continuously. The reaction is a simple acid-base neutralization.
-
Reaction Monitoring: Monitor the pH of the reaction mixture. The reaction is complete when the pH is neutral (approximately 7.0).
-
Solvent Removal: Remove the ethanol and excess water from the resulting solution using a rotary evaporator or by gentle heating.
-
Crystallization: Allow the concentrated solution to cool slowly in a crystallizing dish to form crystals of lithium salicylate. The process can be aided by placing the dish in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.
-
Final Product: Dry the purified lithium salicylate crystals in a drying oven at a temperature below its decomposition point (e.g., 80-100 °C) to a constant weight.
Quantitative Analysis of Lithium Salicylate by Titration
Objective: To determine the purity of a synthesized batch of lithium salicylate by acid-base titration.
Materials:
-
Synthesized lithium salicylate
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Phenolphthalein (B1677637) indicator
-
Burette
-
Erlenmeyer flask
-
Analytical balance
Methodology:
-
Sample Preparation: Accurately weigh a sample of the dried lithium salicylate and dissolve it in a known volume of deionized water in an Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the lithium salicylate solution. The solution should be colorless.
-
Titration Setup: Fill a clean burette with the standardized hydrochloric acid solution and record the initial volume.
-
Titration: Slowly titrate the lithium salicylate solution with the HCl solution while constantly swirling the flask. The endpoint is reached when the solution turns from pink to colorless and the color persists for at least 30 seconds.
-
Volume Recording: Record the final volume of the HCl solution used.
-
Calculation: Calculate the moles of HCl used to reach the endpoint. Since the reaction between lithium salicylate (a salt of a weak acid and a strong base) and HCl is a 1:1 molar ratio, the moles of HCl are equal to the moles of lithium salicylate in the sample.
-
Purity Determination: From the moles of lithium salicylate and the initial mass of the sample, calculate the purity of the synthesized compound.
Biological Activity and Signaling Pathways
Lithium salicylate, as a source of lithium ions, exerts its biological effects through various signaling pathways. Its primary mechanism of action is the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in numerous cellular processes. This inhibition has downstream effects on pathways involved in inflammation, neuroprotection, and mood regulation.
Inhibition of GSK-3β and Regulation of β-catenin
Lithium directly inhibits GSK-3β, leading to the stabilization and accumulation of β-catenin. In the absence of inhibition, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3β, lithium allows β-catenin to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation.
Caption: Lithium salicylate inhibits GSK-3β, preventing β-catenin degradation.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Lithium can indirectly activate this pathway. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK-3β. By inhibiting GSK-3β, lithium can potentiate the effects of this pathway, leading to enhanced cell survival and neuroprotection.
Caption: Lithium salicylate enhances PI3K/Akt signaling by inhibiting GSK-3β.
Influence on the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. The salicylate component of lithium salicylate can inhibit the activation of NF-κB. It is thought to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to a reduction in the transcription of pro-inflammatory genes. Lithium itself has also been shown to modulate NF-κB signaling, often in an anti-inflammatory manner, through its inhibition of GSK-3β.
Caption: The salicylate moiety inhibits NF-κB activation and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. 水杨酸锂 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. labsolu.ca [labsolu.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Lithium salicylate, tech. | Fisher Scientific [fishersci.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. Lithium Salicylate | C7H5LiO3 | CID 23663621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. General Characteristic Of Compounds Of Alkali Metals - Study Material for IIT JEE | askIITians [askiitians.com]
- 9. Lithium salicylate , 98% , 552-38-5 - CookeChem [cookechem.com]
